molecular formula C10H7BrN4O2S2 B2556894 5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide CAS No. 2034621-93-5

5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2556894
CAS No.: 2034621-93-5
M. Wt: 359.22
InChI Key: ZSXQZIZTWNHGQB-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, it was found that methyl- and trifluoromethyl-containing 3-oxo-2- (tolylhydrazinylidene) esters regioselectively cyclize with 3-aminopyrazoles to form pyrazolo . Unsubstituted aryls such as phenyl, biphenyl, and naphthyl groups were efficiently introduced at the C3 position of the pyrazolo .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. The study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of various derivatives that showed significant antibacterial activities, indicating the utility of sulfonamide derivatives in antibacterial drug development Azab, M. E., Youssef, M., & El-Bordany, E. A. (2013). Molecules.

Antitumor and Antibacterial Agents

Another study highlighted the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. The research conducted by Hafez, Alsalamah, and El-Gazzar (2017) demonstrated that some synthesized compounds exhibited higher activity against various cancer cell lines than the standard drug doxorubicin, in addition to showing significant antibacterial activity Hafez, H., Alsalamah, S. A., & El-Gazzar, A.-R. B. A. (2017). Acta Pharmaceutica.

Synthesis, Characterization, and Biological Evaluation

Variya, Panchal, and Patel (2019) conducted a study on the synthesis and characterization of novel sulfonamide derivatives linked to pyrazolo[3,4-b]pyridine, evaluating their antibacterial and antioxidant properties. This study found that certain synthesized compounds showed excellent antibacterial activities and significant antioxidant scavenging activity, indicating their potential in developing therapeutic agents Variya, H. H., Panchal, V., & Patel, G. (2019). Current Chemistry Letters.

Biochemical Analysis

Biochemical Properties

5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide is a purine analogue, which means it has valuable properties as an antimetabolite in purine biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently under study. This includes investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are ongoing. These studies aim to understand how the effects of the compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently being investigated. This includes studying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-bromo-N-pyrazolo[1,5-a]pyrimidin-6-ylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O2S2/c11-8-1-2-10(18-8)19(16,17)14-7-5-12-9-3-4-13-15(9)6-7/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXQZIZTWNHGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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